molecular formula C24H20N4O3S B11357767 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B11357767
M. Wt: 444.5 g/mol
InChI Key: ZIXHRKQSVLMHNM-UHFFFAOYSA-N
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Description

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods would need to address issues related to the handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid
  • 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride

Uniqueness

Compared to similar compounds, 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C24H20N4O3S/c1-15-8-10-16(11-9-15)20-19(14-25)21(29)27-24(26-20)32-13-5-4-12-28-22(30)17-6-2-3-7-18(17)23(28)31/h2-3,6-11H,4-5,12-13H2,1H3,(H,26,27,29)

InChI Key

ZIXHRKQSVLMHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N

Origin of Product

United States

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